3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol
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Overview
Description
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl group. One common method involves the reaction of pyridine-3-carbaldehyde with a suitable pyrrolidine precursor under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyridin-3-ylmethyl derivatives: Compounds with a pyridin-3-ylmethyl group attached to different scaffolds.
Pyrrolidin-3-ol derivatives: Compounds with a hydroxyl group on the pyrrolidine ring.
Uniqueness: 3-(Pyridin-3-ylmethyl)pyrrolidin-3-ol is unique due to the combination of the pyridine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c13-10(3-5-12-8-10)6-9-2-1-4-11-7-9/h1-2,4,7,12-13H,3,5-6,8H2 |
InChI Key |
KJDBMWLBQHLWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CN=CC=C2)O |
Origin of Product |
United States |
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